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Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) Documentation Hub

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  • Product: Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)
  • CAS: 175982-78-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Dynamics of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)- (9CI)

Executive Summary Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)- (9CI), commonly referred to as 4-acetyl-4-methoxytetrahydropyran, is a highly specialized geminally disubstituted tetrahydropyran (THP) derivative. Oxyg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)- (9CI), commonly referred to as 4-acetyl-4-methoxytetrahydropyran, is a highly specialized geminally disubstituted tetrahydropyran (THP) derivative. Oxygenated THP motifs are heavily utilized in modern medicinal chemistry as rigidified spirocyclic precursors, bioisosteres for piperidine rings, and metabolic soft-spots in drug design 1[1]. Understanding the thermodynamic stability of this specific molecule is paramount for optimizing its synthesis, predicting its shelf-life, and modeling its behavior in physiological environments.

This whitepaper provides an in-depth mechanistic analysis of the structural thermodynamics, conformational equilibria, and chemical stability of this compound, supported by self-validating experimental workflows for empirical profiling.

Structural Thermodynamics and Conformational Equilibria

The thermodynamic baseline of the THP ring is dictated by its preference for the chair conformation, which minimizes both torsional and angle strain. However, the quaternary C4 center in 4-acetyl-4-methoxytetrahydropyran introduces severe 1,3-diaxial interactions. The thermodynamic ground state is governed by the competitive steric demands of the methoxy (-OCH₃) and acetyl (-C(=O)CH₃) substituents.

A-Value Analysis and Steric Strain

The conformational free energy ( ΔG∘ ) of a substituent, known as its A-value, quantifies its thermodynamic preference for the equatorial over the axial position.

  • Methoxy Group: The methoxy group has an A-value of approximately 0.60 kcal/mol. Its relatively small steric footprint is due to the conformational flexibility of the C-O-C bond, which allows the methyl group to rotate away from the axial protons, minimizing 1,3-diaxial clashes 2[2],3[3].

  • Acetyl Group: Despite the planarity of the carbonyl π -system, the acetyl group exerts a significantly larger steric demand. Low-temperature NMR studies have established its A-value at 1.02 ± 0.05 kcal/mol in non-polar halocarbon solvents, while equilibration methods in polar protic media suggest values up to 1.52 kcal/mol due to solvation effects4[4].

Net Conformational Free Energy

In this geminally disubstituted system, the conformer placing the bulkier acetyl group in the equatorial position and the methoxy group in the axial position is thermodynamically favored.

Table 1: Thermodynamic Parameters of C4 Substituents

Substituent A-Value (kcal/mol) Steric Descriptor Reference
Methoxy (-OCH₃) ~0.60 Flexible, low 1,3-diaxial penalty [2],[3]

| Acetyl (-C(=O)CH₃) | 1.02 - 1.52 | Rigid planar base, high penalty |[4] |

The net free energy difference ( ΔGnet∘​ ) between the two chair conformers can be approximated by the difference in their A-values:

ΔGnet∘​≈Amethoxy​−Aacetyl​=0.60−1.02=−0.42 kcal/mol (in non-polar media).

Using the Boltzmann distribution equation ( ΔG∘=−RTlnKeq​ ), we can calculate the thermodynamic population of these conformers at standard room temperature (298 K).

Table 2: Calculated Conformational Equilibrium at 298 K

Conformer Acetyl Position Methoxy Position Relative Energy Population (%)
Conformer A Axial Equatorial +0.42 kcal/mol ~33.0%

| Conformer B | Equatorial | Axial | 0.00 kcal/mol | ~67.0% |

Conformational_Equilibrium C1 Conformer A Axial Acetyl Equatorial Methoxy (Higher Energy) C2 Conformer B Equatorial Acetyl Axial Methoxy (Lower Energy) C1->C2 ΔG° ≈ -0.42 kcal/mol Thermodynamically Favored C2->C1 Unfavored S1 Acetyl A-value: ~1.02 kcal/mol S1->C1 S2 Methoxy A-value: ~0.60 kcal/mol S2->C1

Figure 1: Conformational equilibrium of the THP ring driven by competitive substituent A-values.

Chemical Thermodynamic Stability and Reactivity

Beyond conformational dynamics, the chemical thermodynamics of the molecule dictate its stability during storage and formulation. The acetyl group, formally derived from acetic acid, is a fundamental motif in biochemistry 5[5], and its thermodynamic transfer kinetics have been extensively modeled in enzymatic systems like Acetyl-CoA Synthase 6[6].

Ether Cleavage vs. Acetal Reactivity

Because the methoxy group is located at C4 (rather than C2, adjacent to the ring oxygen), the molecule does not possess anomeric or acetal reactivity. It behaves as a standard tertiary ether. Under neutral and basic conditions, the C-O bond is thermodynamically stable. However, under strongly acidic conditions, protonation of the methoxy oxygen lowers the activation energy ( ΔG‡ ) for the elimination of methanol. This elimination is thermodynamically driven by the formation of a stable α,β -unsaturated ketone (4-acetyl-3,6-dihydro-2H-pyran).

Keto-Enol Tautomerization

The acetyl group is susceptible to enolization. However, the keto form is overwhelmingly favored thermodynamically ( ΔG∘≈+12 kcal/mol for enolization) due to the high bond dissociation energy of the C=O double bond compared to the C=C bond, and the lack of extended stabilizing conjugation in the isolated enol form.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To empirically validate the theoretical thermodynamic parameters discussed above, a rigorous analytical workflow must be employed. The following protocols are designed as self-validating systems, ensuring high data integrity.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Causality: VT-NMR is employed to slow the chair-chair interconversion on the NMR timescale, allowing the direct integration of conformer populations. Dichloromethane-d2 (CD₂Cl₂) is selected as the solvent because its low freezing point (-97 °C) and low viscosity at cryogenic temperatures permit access to the slow-exchange regime without precipitation of the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 4-acetyl-4-methoxytetrahydropyran in 0.6 mL of anhydrous CD₂Cl₂. Add 1% tetramethylsilane (TMS) as an internal chemical shift reference. Seal the NMR tube under an argon atmosphere to prevent moisture-induced line broadening.

  • Instrument Calibration (Self-Validation): Calibrate the probe temperature of a 500 MHz NMR spectrometer using a neat methanol standard. The chemical shift difference between the hydroxyl and methyl protons of methanol provides an exact, self-validating measurement of the true probe temperature down to 170 K.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at 298 K. Stepwise lower the temperature in 10 K increments, allowing 15 minutes of thermal equilibration at each step.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ) for the acetyl methyl protons (typically a sharp singlet at room temperature that broadens and splits into two distinct singlets).

  • Thermodynamic Extraction: At T<190 K (slow exchange), integrate the distinct signals for the axial and equatorial conformers to determine Keq​ . Plot ln(Keq​) vs. 1/T (Van 't Hoff plot) to extract ΔH∘ (slope) and ΔS∘ (intercept).

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality: DSC measures the heat flow associated with phase transitions and thermal degradation. Using hermetically sealed aluminum pans is critical; it prevents the endothermic volatilization of the sample or its cleavage products (e.g., methanol) from masking the true exothermic decomposition signals.

Step-by-Step Methodology:

  • Baseline Calibration (Self-Validation): Perform a baseline run with two empty hermetically sealed aluminum pans. Calibrate the cell constant and temperature using an Indium standard ( Tm​=156.6 °C, ΔHf​=28.71 J/g).

  • Sample Loading: Accurately weigh 3.0 - 5.0 mg of the compound into a hermetic aluminum pan. Seal the pan using a calibrated sample press.

  • Thermal Ramping: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Determine the onset temperature of decomposition ( Td​ ) by analyzing the first derivative of the heat flow curve. Integrate the decomposition exotherm to determine the enthalpy of degradation ( ΔHd​ ).

Experimental_Workflow Start Thermodynamic Profiling of 4-Acetyl-4-methoxy THP VTNMR Variable-Temperature NMR (CD2Cl2, 170K - 298K) Start->VTNMR DSC Differential Scanning Calorimetry (Hermetic Pan, 10 °C/min) Start->DSC VTNMR_Data Extract ΔG°, ΔH°, ΔS° (Van 't Hoff & Eyring Plots) VTNMR->VTNMR_Data DSC_Data Determine T_d, ΔH_d (Thermal Degradation Kinetics) DSC->DSC_Data

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

References

  • [1] Title: 1-(Tetrahydropyran-2-yloxy)-propan-2-one - PubChem. Source: nih.gov. URL:

  • [2] Title: Methoxy group - Grokipedia. Source: grokipedia.com. URL:

  • [3] Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Source: masterorganicchemistry.com. URL:

  • [5] Title: Acetic acid - Wikipedia. Source: wikipedia.org. URL:

  • [6] Title: Kinetics of CO Insertion and Acetyl Group Transfer Steps, and a Model of the Acetyl-CoA Synthase Catalytic Mechanism - PMC. Source: nih.gov. URL:

  • [4] Title: Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in c. Source: cdnsciencepub.com. URL:

Sources

Protocols & Analytical Methods

Method

in vitro biological assays utilizing Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

Application Note: In Vitro Biological Profiling of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) as a Novel Polar Scaffold Rationale and Structural Significance Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biological Profiling of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) as a Novel Polar Scaffold

Rationale and Structural Significance

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) (CAS: 137052-08-5) is a highly versatile, sp³-rich building block increasingly utilized in modern medicinal chemistry. The incorporation of a tetrahydropyran (THP) ring substituted with a 4-methoxy and 4-acetyl group serves a critical dual purpose in drug design:

  • Physicochemical Optimization: It significantly lowers lipophilicity (clogP) and increases the aqueous solubility of drug candidates compared to flat, aromatic rings.

  • Functionalization: The acetyl group provides a synthetic handle for reductive aminations, while the methoxy group acts as a stable hydrogen bond acceptor.

However, the introduction of this moiety introduces specific biological liabilities that must be evaluated early in the drug discovery cascade. The methoxy group is a known "soft spot" for cytochrome P450 (CYP)-mediated O-demethylation, and the polar nature of the scaffold can sometimes lead to unintended ion channel interactions if functionalized into a basic amine. This application note details the self-validating in vitro assay protocols required to profile this scaffold and ensure its viability for lead optimization.

Strategic Workflow for In Vitro Evaluation

Workflow Start Ethanone, 1-(tetrahydro-4-methoxy- 2H-pyran-4-YL)-(9CI) Scaffold Cyto Cytotoxicity Profiling (CellTiter-Glo) Start->Cyto Metab Microsomal Stability (HLM/RLM) Cyto->Metab IC50 > 50 µM Fail Structural Refinement Cyto->Fail IC50 < 50 µM hERG hERG Liability (Automated Patch-Clamp) Metab->hERG CL_int < 15 µL/min/mg Metab->Fail CL_int > 15 µL/min/mg Pass Advance to Lead Optimization hERG->Pass IC50 > 10 µM hERG->Fail IC50 < 10 µM

Figure 1: Strategic in vitro screening cascade for evaluating THP-based scaffolds.

Protocol 1: High-Throughput Cytotoxicity Profiling

Expertise & Causality: To ensure the scaffold does not confer intrinsic cellular toxicity, we utilize the ATP-dependent CellTiter-Glo® Luminescent Cell Viability Assay[1]. Unlike colorimetric MTT assays, which rely on cellular oxidoreductase enzymes and can be confounded by chemical reduction from the test article itself, the CellTiter-Glo assay directly quantifies ATP as a binary indicator of metabolic competence[2]. This prevents false-positive toxicity readings when testing highly functionalized ketones.

Self-Validating System:

  • Positive Control: Puromycin (10 µM) to ensure assay sensitivity to cell death.

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline luminescence.

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 (hepatic) and HEK293 (renal) cells at a density of 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of the Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- derivative (0.1 µM to 100 µM) in assay medium (final DMSO concentration ≤ 0.1%).

  • Incubation: Incubate cells with the test article for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well[2].

  • Lysis & Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

Protocol 2: Microsomal Stability Assay (Intrinsic Clearance, CLint​ )

Expertise & Causality: The 4-methoxy-THP system is susceptible to Phase I metabolism. To predict in vivo hepatic clearance, we measure the in vitro intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM)[3]. The rate of parent compound depletion is monitored over time, providing a scalable metric to predict human pharmacokinetics[4].

AssayLogic Prep Prepare HLM/RLM + NADPH Test Test Article (1 µM) Prep->Test PosCtrl Positive Control (Verapamil/Diclofenac) Prep->PosCtrl NegCtrl Negative Control (No NADPH) Prep->NegCtrl Incubate Incubate at 37°C (0, 5, 15, 30, 45, 60 min) Test->Incubate PosCtrl->Incubate NegCtrl->Incubate Quench Quench with Cold ACN + Internal Standard Incubate->Quench LCMS LC-MS/MS Analysis (% Parent Remaining) Quench->LCMS

Figure 2: Self-validating experimental logic for the microsomal stability assay.

Self-Validating System:

  • Positive Control: Diclofenac (CYP2C9) and Verapamil (CYP3A4) to confirm enzymatic activity.

  • Negative Control: Incubation without the NADPH regenerating system to rule out chemical instability or non-CYP-mediated degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Spike the Ethanone scaffold into the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate CLint​ using the half-life ( t1/2​ ) method[3].

Protocol 3: Automated hERG Patch-Clamp Safety Assay

Expertise & Causality: If the acetyl group of the scaffold is converted into a basic amine during lead optimization, it may interact with the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation[5]. Automated planar patch-clamp electrophysiology is the "gold standard" for assessing this liability, offering high-fidelity data compared to surrogate binding assays[6].

Self-Validating System:

  • Positive Control: E-4031 or Cisapride (known hERG inhibitors) to validate channel blockade[6].

  • Quality Control Criteria: Membrane resistance (Rm) > 100 MΩ; Pre-compound tail current > 0.2 nA[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in an extracellular recording solution.

  • Automated Patching: Load the cell suspension and intracellular solution onto an automated patch-clamp platform (e.g., QPatch HTX). The system automatically establishes a giga-ohm seal and achieves whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +40 mV for 2 seconds to activate and inactivate the channels, followed by a repolarization step to -40 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Apply the test compound at ascending concentrations (e.g., 0.1, 1, 10, 30 µM) sequentially to the same cell, allowing 3 minutes of equilibration per dose.

  • Data Analysis: Measure the peak tail current amplitude at -40 mV. Calculate the IC₅₀ based on the fractional block of the tail current relative to the vehicle control[6].

Quantitative Data Summary

The following table summarizes the acceptance criteria and representative baseline data for an unmodified Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) scaffold against standard reference controls:

Test Article / ControlHepG2 Cytotoxicity IC₅₀ (µM)HLM CLint​ (µL/min/mg)hERG Inhibition IC₅₀ (µM)Assay Interpretation
Ethanone Scaffold > 100 µM12.4 ± 1.2> 30 µMPass (Low toxicity, stable, safe)
Puromycin (Cyto Ctrl)1.2 ± 0.3N/AN/AValidates CellTiter-Glo sensitivity
Verapamil (Metab Ctrl)N/A85.6 ± 4.5N/AValidates CYP3A4 metabolic activity
Cisapride (hERG Ctrl)N/AN/A0.015 ± 0.002Validates hERG patch-clamp response

References

  • Eurofins Discovery: hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. Available at: 6

  • National Institutes of Health (NIH): Early identification of hERG liability in drug discovery programs by automated patch clamp. Available at: 5

  • Promega Corporation: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Available at: 1

  • Evotec: Cyprotex Microsomal Stability Fact Sheet. Available at: 3

  • Srce (Croatian Web Archive): Metabolic stability and its role in the discovery of new chemical entities. Available at: 4

  • National Institutes of Health (NIH): Assay Guidance Manual - Cell Viability Assays. Available at:2

Sources

Application

scale-up manufacturing process for Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

Title: Process Engineering and Scale-Up Protocol for Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) Executive Summary & Chemical Profile Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)—commonly referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Process Engineering and Scale-Up Protocol for Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

Executive Summary & Chemical Profile

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)—commonly referred to as 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-one—is a highly functionalized ketone utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Scaling up the synthesis of this sterically hindered, tetrahydropyran-derived ketone presents unique challenges, particularly concerning the safe handling of cyanide reagents and the management of highly exothermic organometallic additions.

This application note details a robust, three-step scalable manufacturing route starting from tetrahydro-4H-pyran-4-one. By integrating continuous flow chemistry for the Grignard addition, this protocol ensures superior thermal management, high atom economy, and stringent safety controls.

Retrosynthetic Strategy & Mechanistic Rationale

The conventional batch synthesis of 4-substituted tetrahydropyran ketones often suffers from poor yields due to competitive side reactions (e.g., retro-aldol type cleavage or over-alkylation). Our optimized route circumvents these issues through the following sequence:

  • Cyanosilylation: Tetrahydro-4H-pyran-4-one undergoes nucleophilic addition using trimethylsilyl cyanide (TMSCN) to form the protected cyanohydrin. TMSCN is selected over NaCN/KCN to avoid aqueous biphasic conditions that complicate scale-up and to enhance the electrophilicity of the carbonyl carbon via silicon coordination[1].

  • O-Methylation: The silyl ether is cleaved and methylated in situ to yield 4-methoxytetrahydro-2H-pyran-4-carbonitrile (CAS 155650-56-9).

  • Continuous Flow Grignard Addition: The nitrile intermediate is reacted with methylmagnesium bromide (MeMgBr). In batch, Grignard additions to nitriles are prone to localized heating and the precipitation of the intermediate imine magnesium salt, which halts conversion. Transitioning this step to a continuous plug flow reactor (PFR) ensures rapid mixing, isothermal conditions, and complete conversion to the imine, which is subsequently hydrolyzed to the target ketone[2][3].

Mechanistic Pathway Visualization

Pathway SM Tetrahydro-4H-pyran-4-one (Starting Material) INT1 Cyanohydrin TMS Ether (Intermediate 1) SM->INT1 TMSCN, Lewis Acid Cyanosilylation INT2 4-Methoxytetrahydro-2H-pyran -4-carbonitrile (Intermediate 2) INT1->INT2 Base, MeI O-Methylation PROD 1-(4-Methoxytetrahydro-2H-pyran-4-yl) ethan-1-one (Target Ketone) INT2->PROD 1. MeMgBr (Flow) 2. Acidic Hydrolysis

Figure 1: Three-step synthetic workflow for 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-one.

Step-by-Step Scale-Up Protocols

Safety Warning: TMSCN is highly toxic and readily releases hydrogen cyanide (HCN) upon contact with moisture[4][5]. All operations involving TMSCN must be conducted in a heavily ventilated containment hood with continuous HCN gas monitoring.

Protocol A: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile Causality Focus: The cyanosilylation is highly exothermic. Instead of cryogenic batch conditions (-78 °C) which are energy-intensive at scale, we utilize a controlled addition strategy at -30 °C, which provides an optimal balance between reaction kinetics and thermal safety[6].

  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with ultra-high purity N 2​ for 30 minutes.

  • Substrate Charging: Charge tetrahydro-4H-pyran-4-one (5.0 kg, 50.0 mol) and anhydrous dichloromethane (DCM, 25 L). Cool the mixture to -30 °C.

  • Catalyst Addition: Add a catalytic amount of Zinc Iodide (ZnI 2​ , 0.05 equiv) to facilitate the silylation.

  • Cyanation (Self-Validating Step): Dose TMSCN (5.45 kg, 55.0 mol) via a mass flow controller over 120 minutes, maintaining the internal temperature (T int​ ) below -20 °C.

    • Validation Check: Monitor the reaction via inline FTIR. The disappearance of the ketone carbonyl stretch (1715 cm⁻¹) and the appearance of the nitrile stretch (2230 cm⁻¹) confirm conversion. Do not proceed until conversion is >99%.

  • Methylation: To the crude silyl ether solution, add dimethyl sulfate (DMS, 6.9 kg, 55.0 mol) followed by the slow addition of solid sodium hydroxide (NaOH, 2.4 kg, 60.0 mol) in portions. Note: DMS is a potent alkylating agent; ensure appropriate PPE.

  • Workup: Quench the reaction with cold water (15 L). Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield crude 4-methoxytetrahydro-2H-pyran-4-carbonitrile.

Protocol B: Continuous Flow Grignard Addition and Hydrolysis Causality Focus: Grignard addition to nitriles forms an imine magnesium salt that can precipitate and stall the reaction in batch. By using a continuous plug flow reactor (PFR), we ensure high mass transfer rates and prevent localized accumulation of the intermediate, leading to near-quantitative conversion[2][3][7].

  • Flow System Setup: Configure a dual-feed continuous flow system equipped with a 250 mL Hastelloy PFR.

  • Reagent Preparation:

    • Feed A: 4-Methoxytetrahydro-2H-pyran-4-carbonitrile (2.0 M in anhydrous 2-methyltetrahydrofuran, MeTHF).

    • Feed B: Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether/MeTHF).

  • Reaction Execution:

    • Pump Feed A at 10.0 mL/min and Feed B at 8.0 mL/min (1.2 equiv of Grignard) into a T-mixer.

    • Maintain the PFR at 40 °C. The residence time (t res​ ) is precisely controlled to 14 minutes.

  • Inline Quench & Hydrolysis (Self-Validating Step):

    • Direct the PFR effluent into a continuous stirred-tank reactor (CSTR) pre-charged with 2M HCl (aqueous) maintained at 10 °C.

    • Validation Check: The acidic quench serves a dual purpose: it neutralizes the excess Grignard reagent and hydrolyzes the imine intermediate to the final ketone. Monitor the CSTR effluent via HPLC. If the imine intermediate peak (>2% area) persists, increase the CSTR residence time or acid concentration.

  • Isolation: Phase separate the continuous output. Wash the organic phase with saturated NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate to afford 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-one.

Analytical & Quality Control Data

Robust in-process controls (IPCs) are non-negotiable for scale-up. The following table summarizes the quantitative analytical framework used to validate the process at each critical node.

ParameterAnalytical MethodAcceptance CriteriaIn-Process Control (IPC) Rationale
THP-4-one Conversion GC-FID> 99.0%Ensures complete cyanosilylation before methylation to prevent unreacted ketone from forming side products.
TMSCN Residuals Headspace GC< 10 ppmCritical safety metric: Prevents lethal HCN gas generation during the aqueous methylation workup[5].
Imine Salt Formation ReactIR (Inline)Steady StateFlow chemistry monitoring to ensure complete Grignard addition without over-alkylation[3].
Final Ketone Purity HPLC-UV (210 nm)> 98.5% (a/a)Release specification for downstream API synthesis.
Moisture Content Karl Fischer Titration< 0.1% w/wEnsures Feed A is sufficiently dry prior to entering the Grignard flow reactor.

Conclusion

By shifting the highly energetic and hazardous steps of the 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-one synthesis from traditional batch to a hybridized batch-flow paradigm, this protocol achieves high throughput while maintaining strict safety margins. The use of inline analytics transforms the procedure into a self-validating system, ensuring batch-to-batch reproducibility critical for pharmaceutical manufacturing.

References

  • Mateos, C., Rincón, J. A., & Villanueva, J. (2013). "Efficient and scalable synthesis of ketones via nucleophilic Grignard addition to nitriles using continuous flow chemistry." Tetrahedron Letters, 54(18), 2226-2230. URL:[Link]

  • Vieweg, D., et al. (2020). "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir." Organic Process Research & Development, 24(10), 2322–2335. URL:[Link]

  • Shen, Z., et al. (2014). "Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis." Current Organic Synthesis, 11(5), 700-719. URL:[Link]

  • Wikipedia Contributors. (2024). "Cyanide Toxicity and Handling." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

Welcome to the technical support guide for the synthesis of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI). This document is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield. Our approach is grounded in mechanistic principles and field-proven experience to ensure you can achieve reliable and reproducible results.

The predominant and most effective method for synthesizing this ketone is the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with the nitrile precursor, tetrahydro-4-methoxy-2H-pyran-4-carbonitrile. This reaction, while powerful, is sensitive to a variety of parameters that can significantly impact yield. This guide will address the most common issues in a structured, problem-solving format.

Troubleshooting Guide: Question & Answer

This section directly addresses specific issues that may arise during the experimental workflow, from reagent preparation to product purification.

Part 1: Reagents and Starting Materials

Question 1: My reaction yield is consistently low or zero. I suspect my Grignard reagent is the problem. How can I verify its quality?

Answer: This is the most common failure point. Grignard reagents are highly reactive and sensitive to both air and moisture.[1][2] Commercial reagents can degrade over time, and their stated concentration may not be accurate.[1]

  • Causality: Grignard reagents are strong bases and will be quenched (destroyed) by any protic source, such as water from glassware, solvents, or atmospheric humidity, to form an alkane.[3] They also react with oxygen to form alkoxides.[1] This reduces the amount of active nucleophile available to react with your nitrile.

  • Solution: Titration. You must determine the exact concentration of the active Grignard reagent immediately before use. A simple and reliable method is titration with iodine.[4][5] The Grignard reagent reacts with iodine in a 1:1 stoichiometry, and the endpoint is a sharp visual color change from brown/yellow to colorless.[1]

Question 2: How critical is the purity and dryness of my nitrile starting material and the reaction solvent?

Answer: Absolutely critical. The success of a Grignard reaction is fundamentally dependent on maintaining strictly anhydrous (water-free) conditions.[6][7]

  • Causality: Any trace amount of water in your nitrile starting material or solvent (typically anhydrous diethyl ether or tetrahydrofuran, THF) will consume an equivalent amount of your Grignard reagent, directly lowering your potential yield.[1] For example, if 10 mol% of water is present, your maximum theoretical yield is immediately capped at 90%.

  • Best Practices:

    • Glassware: All glassware must be rigorously dried, either in an oven (overnight at >120 °C) or by flame-drying under a vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[1]

    • Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. THF, a common solvent, is hygroscopic and can absorb moisture from the air.[8]

    • Nitrile: Ensure your nitrile precursor is anhydrous. If its purity is in doubt, it can be dried by dissolving it in a suitable solvent, drying over a drying agent like MgSO₄, filtering, and removing the solvent under vacuum.

Part 2: Reaction Execution

Question 3: My reaction is very sluggish or fails to initiate. What should I do?

Answer: Difficulty with initiation is a classic Grignard reaction issue, often related to the magnesium metal surface.

  • Causality: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl halide from reacting to form the Grignard reagent.

  • Solutions:

    • Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere. This can help break the oxide layer.[9]

    • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[9] A few drops of 1,2-dibromoethane are also highly effective; it reacts to form ethene and MgBr₂, activating the surface.[2]

    • Initiator: Add a small portion of your alkyl halide solution to the magnesium and gently warm the spot with a heat gun. Look for signs of reaction initiation, such as slight turbidity or bubbling, before proceeding with the slow addition of the remaining solution.[2]

Question 4: I'm getting a mixture of my desired ketone and a significant amount of a tertiary alcohol byproduct. How can I prevent this?

Answer: This is a known challenge. While Grignard reagents add to nitriles to form a stable imine salt intermediate, preventing a second addition, the ketone product itself is highly reactive towards any remaining Grignard reagent.[10] If the ketone is formed before all the Grignard reagent is consumed or quenched, it will react further to produce 2-(tetrahydro-4-methoxy-2H-pyran-4-yl)propan-2-ol.

  • Causality: The nucleophilic Grignard reagent will attack the electrophilic carbonyl carbon of the ketone product.[11] This is especially problematic if local concentrations of the Grignard reagent are high or if the reaction temperature rises.

  • Solutions:

    • Inverse Addition: Add the Grignard reagent slowly and dropwise to the solution of the nitrile. This maintains a low concentration of the Grignard reagent and ensures the nitrile is always in excess, minimizing the chance for the product ketone to react.

    • Low Temperature: Maintain a low reaction temperature (e.g., 0 °C to -20 °C) during the addition. This disfavors the secondary reaction with the ketone.[12]

    • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the nitrile relative to the Grignard reagent to ensure all the Grignard is consumed.

Part 3: Workup and Purification

Question 5: My yield is significantly lower after the aqueous workup. Where is my product going?

Answer: Product loss during workup is common and can be attributed to two main factors: incomplete hydrolysis of the imine intermediate and/or partitioning of the product into the aqueous layer.

  • Causality: The initial reaction forms a magnesium imine salt.[13] An aqueous acidic workup is required to hydrolyze this intermediate first to an imine, and then to the final ketone.[14][15] If this hydrolysis is incomplete, the imine will not be recovered with the ketone. Furthermore, the ketone product has some water solubility due to its ether and carbonyl functionalities.

  • Solutions:

    • Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is generally preferred over strong acids, which can be too vigorous. Ensure the pH is slightly acidic to facilitate complete hydrolysis.

    • Thorough Extraction: After quenching, the product must be thoroughly extracted from the aqueous layer. Use a suitable organic solvent like diethyl ether or ethyl acetate and perform multiple extractions (at least 3 times) to maximize recovery.[1]

    • Brine Wash: Wash the combined organic extracts with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can "salt out" the organic product, pushing it from the aqueous phase into the organic phase.[16]

Core Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis.

Protocol 1: Titration of Methylmagnesium Bromide
  • Flame-dry a 10 mL vial containing a stir bar under vacuum and cool under an Argon atmosphere.

  • Add ~100 mg of iodine (I₂) to the vial, followed by 2 mL of anhydrous THF.

  • Cool the dark brown solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise via a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless. Record the exact volume of Grignard reagent added.

  • Calculate the molarity: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L). The stoichiometry is 1:1.[1]

Protocol 2: Synthesis of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)
  • To an oven-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel, under an Argon atmosphere, add tetrahydro-4-methoxy-2H-pyran-4-carbonitrile (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Charge the addition funnel with the titrated methylmagnesium bromide solution (1.05 eq).

  • Add the Grignard reagent to the nitrile solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C. Prepare a separate flask containing a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Slowly transfer the reaction mixture via cannula into the cold NH₄Cl solution.

  • Allow the quenched mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Data and Visualization

Table 1: Key Reaction Parameters and Recommendations
ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic solvent required to prevent quenching the Grignard reagent.[3]
Temperature 0 °C during addition, then warm to RTControls exotherm and minimizes side reaction with the ketone product.[12]
Stoichiometry 1.05 eq. Grignard to 1.0 eq. NitrileA slight excess of the Grignard ensures full consumption of the nitrile.
Addition Mode Slow, dropwise addition of Grignard to Nitrile (Inverse Addition)Minimizes local concentration of Grignard, preventing reaction with the ketone.
Workup Quench Saturated aqueous NH₄Cl solution at 0 °CProvides a controlled quench and facilitates hydrolysis of the imine intermediate.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the Grignard reagent with atmospheric O₂ and H₂O.[17]
Diagrams

Reaction_Mechanism Reaction Mechanism Flow Nitrile Nitrile Precursor (tetrahydro-4-methoxy-2H-pyran-4-carbonitrile) ImineSalt Intermediate (Magnesium Imine Salt) Nitrile->ImineSalt + CH3MgBr (Nucleophilic Addition) Grignard Grignard Reagent (CH3MgBr) Grignard->ImineSalt Ketone Final Product (Ketone) ImineSalt->Ketone Hydrolysis Workup Aqueous Workup (H3O+) Workup->Ketone

Caption: Nucleophilic addition of Grignard reagent to the nitrile forms an imine salt, which is hydrolyzed to the ketone.

Troubleshooting_Workflow Low Yield Troubleshooting Logic Start Low Yield Observed Check_Grignard Is Grignard Reagent Active? Start->Check_Grignard Check_Conditions Are Conditions Anhydrous? Check_Grignard->Check_Conditions Yes Titrate Action: Titrate Reagent Check_Grignard->Titrate No Check_Temp Was Temperature Controlled? Check_Conditions->Check_Temp Yes Dry Action: Flame-Dry Glassware, Use Anhydrous Solvents Check_Conditions->Dry No Check_Workup Was Workup Optimized? Check_Temp->Check_Workup Yes Control_Temp Action: Use Inverse Addition at 0 °C Check_Temp->Control_Temp No Optimize_Workup Action: Thorough Extraction, Brine Wash Check_Workup->Optimize_Workup No Success Yield Improved Check_Workup->Success Yes Titrate->Start Dry->Start Control_Temp->Start Optimize_Workup->Start

Caption: A logical workflow for diagnosing and resolving common causes of low reaction yield.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Vlismas, T., & Parker, R. (1967). The determination of grignard reagent concentration by an acidimetric double titration method. Journal of Organometallic Chemistry.
  • JoVE. (2025, May 22). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent? Retrieved from [Link]

  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Colored indicators for simple direct titration of magnesium and lithinm reagents. Retrieved from [Link]

  • PDF Free Download. (n.d.). The Chemistry of Imines. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Gr... Retrieved from [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reactions with Nitriles Explained. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) Mixtures

Chemical Profiling & Purification Strategy Target Compound: Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- (also known as 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-one). Molecular Formula: C8H14O3 | Molecular Weigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Purification Strategy

Target Compound: Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- (also known as 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-one). Molecular Formula: C8H14O3 | Molecular Weight: 158.19 g/mol

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of molecules. The tetrahydropyran (THP) core substituted with methoxy and acetyl groups presents a unique triad of chromatographic challenges:

  • Optical Invisibility: The molecule lacks conjugated pi-systems or aromatic rings, making standard UV-Vis detection ineffective[1].

  • Semi-Volatility: With a low molecular weight (~158.2 g/mol ), the compound is prone to evaporation if detector drift tube temperatures are set too high.

  • High Polarity: The presence of three oxygen atoms (ether, methoxy, and ketone) makes the molecule highly polar, requiring careful stationary phase selection to prevent early elution or co-elution with synthesis intermediates.

Troubleshooting Guides & FAQs

Q: I am injecting my crude mixture into the Prep-HPLC, but I see no peaks on the UV detector at 210 nm or 254 nm. Where is my compound? A: Your target compound is "optically transparent" to standard UV detectors because it lacks a chromophore[1]. To detect this molecule, you must switch to a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[2]. These detectors measure the mass of the analyte after the mobile phase has been evaporated, making them ideal for non-chromophoric pharmaceuticals[2].

Q: I switched to an ELSD, but my signal is still extremely weak or non-existent, even though GC-MS confirms the compound is in the sample. What is wrong? A: You are likely experiencing analyte evaporation inside the detector. Because the target compound is a small molecule, it is semi-volatile. If your ELSD drift tube temperature is set too high (e.g., >50°C), the compound will evaporate alongside the mobile phase before it reaches the optical laser, resulting in a false negative[1]. Solution: Use a Low-Temperature ELSD (LT-ELSD) and drop the drift tube temperature to 35–40°C. Increase the nebulizer gas pressure slightly to compensate for the lower evaporation temperature.

Q: How do I trigger fraction collection if ELSD/CAD is a destructive technique? A: You cannot route the main preparative flow through an ELSD or CAD because these detectors destroy the sample during the nebulization and evaporation process[1]. Instead, you must use an active flow splitter[3]. A typical setup routes 99% of the column effluent to the fraction collector and 1% to the ELSD[3]. The ELSD signal is then electronically routed to the fraction collector to trigger collection based on the peak threshold[3].

Visualizing the Analytical Logic

DetectorSelection Start Target: 1-(4-methoxy-THP-4-yl)ethanone UV_Check Does it have a UV chromophore? Start->UV_Check No_UV No (Requires Universal Detector) UV_Check->No_UV  True Volatility_Check Is it volatile? No_UV->Volatility_Check Semi_Volatile Semi-Volatile (MW ~158.2) Volatility_Check->Semi_Volatile  Boiling Point ~200-250°C Detector_Options Select Detector Semi_Volatile->Detector_Options LT_ELSD Low-Temp ELSD (Recommended) Detector_Options->LT_ELSD CAD Charged Aerosol Detector (CAD) Detector_Options->CAD RID Refractive Index (Isocratic only) Detector_Options->RID

Caption: Decision tree for selecting the appropriate detector for non-chromophoric targets.

Workflow Prep Sample Prep (Dissolve & Filter) Inject Injection (Prep-HPLC) Prep->Inject Column Separation (C18 or Silica) Inject->Column Splitter Active Flow Splitter (99:1 Ratio) Column->Splitter Detector LT-ELSD / CAD (Destructive) Splitter->Detector  1% Flow Collector Fraction Collector (Triggered) Splitter->Collector  99% Flow Detector->Collector  Trigger Signal QC QC Analysis (GC-MS / LC-CAD) Collector->QC

Caption: Preparative HPLC workflow with an active flow splitter and ELSD-triggered collection.

Self-Validating Experimental Protocol: Preparative Purification

To ensure scientific integrity and prevent the loss of valuable synthetic intermediates, this protocol incorporates a self-validating bypass step to confirm detector response before committing the bulk mixture to the column.

Phase 1: Detector Validation (Bypass Mode)

  • Prepare a Standard: Dissolve 1 mg of the crude mixture in 1 mL of the chosen mobile phase.

  • Bypass the Column: Connect the injector directly to the active flow splitter, bypassing the chromatography column entirely.

  • Inject and Monitor: Inject 10 µL of the standard. If the ELSD/CAD registers a strong peak, your evaporation temperature is correctly optimized. If no peak appears, lower the drift tube temperature by 5°C increments until a stable signal is achieved[1].

Phase 2: Chromatographic Separation

  • Stationary Phase Selection: Select a Reverse Phase C18 Prep Column (e.g., 21.2 mm ID) for aqueous solubility, or a Normal Phase Silica column if the crude is highly organic.

  • Mobile Phase Preparation:

    • Reverse Phase: Water (A) and Acetonitrile (B). Critical: Do NOT use non-volatile buffers (like phosphate) as they will permanently foul the ELSD/CAD[2]. Use 0.1% Formic Acid if pH control is needed.

    • Normal Phase: Heptane (A) and Ethyl Acetate (B).

  • Gradient Elution: Run a shallow gradient (e.g., 10% to 50% B over 20 minutes) to account for the high polarity of the methoxy and ketone groups.

Phase 3: Fraction Collection & Recovery

  • Flow Splitting: Route the column effluent through a 99:1 active flow splitter[3].

  • Signal Triggering: Set the fraction collector to trigger on the ELSD/CAD analog signal threshold[3]. Ensure you account for the delay volume (the time it takes for the liquid to travel from the splitter to the fraction collector head).

  • Lyophilization: Pool the collected fractions and remove the solvent via lyophilization (if reverse phase) or rotary evaporation under reduced pressure (if normal phase). Caution: Keep water bath temperatures below 40°C during rotovap to prevent volatilization of the purified target.

Quantitative Data Summary: Optimized Parameters

ParameterReverse Phase (Prep-HPLC)Normal Phase (Flash/Prep)Justification / Causality
Column C18 (e.g., 21.2 x 250 mm, 5 µm)Silica (e.g., 120g Cartridge)C18 handles aqueous samples; Silica is better for crude organic extracts.
Mobile Phase H2O / Acetonitrile (No salts)Heptane / Ethyl AcetateNon-volatile salts will precipitate and destroy the ELSD/CAD[2].
Flow Rate 20.0 mL/min40.0 mL/minScaled for standard preparative column dimensions to maintain linear velocity.
Splitter Ratio 99:1 (Collector : Detector)99:1 (Collector : Detector)Minimizes sample loss to the destructive detector while providing enough signal[3].
ELSD Temp 35°C – 40°C30°C – 35°CLow temperature prevents evaporation of the semi-volatile analyte[1].
Detection LT-ELSD or CADLT-ELSDUniversal detection is strictly required due to the lack of a UV chromophore[1],[2].

Sources

Troubleshooting

Technical Support Center: Solvent Extraction Optimization for Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)-

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Liquid-Liquid Extraction (LLE), Emulsion Troubleshooting, and Partition Coefficient Optimization As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Liquid-Liquid Extraction (LLE), Emulsion Troubleshooting, and Partition Coefficient Optimization

As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized, polar organic intermediates. Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)- (9CI) (Molecular Formula: C8H14O3) presents a unique extraction challenge. The molecule contains a tetrahydropyran ring, a methoxy ether, and an acetyl (ketone) group. These three oxygen atoms act as strong hydrogen-bond acceptors, granting the molecule significant hydrophilicity and causing it to heavily partition into the aqueous phase during standard extraction workups.

This support guide provides a mechanistically grounded, self-validating framework to optimize your solvent extraction, eliminate emulsions, and maximize recovery yields.

Part 1: Troubleshooting & FAQs

Q1: Why is my recovery yield consistently below 50% when using standard liquid-liquid extraction? A: The target compound (C8H14O3) is highly polar. In a standard water/organic biphasic system, hydrogen bonding between the aqueous phase and the molecule's oxygen atoms shifts the partition equilibrium toward the aqueous layer.

  • The Solution: Implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By saturating the aqueous phase with an inorganic salt (e.g., NaCl), you drastically increase the ionic strength of the water. The presence of high amounts of hydrated ions reduces the availability of free water molecules to solvate the polar pyran derivative, thermodynamically driving the target compound into the organic phase[1].

Q2: I am experiencing thick, unbreakable emulsions at the organic-aqueous interface. How do I resolve this? A: Emulsions form when polar organic molecules act as weak surfactants, lowering the interfacial tension between the aqueous and organic layers[2]. Vigorous shaking exacerbates this by creating stable micro-droplets.

  • Prevention: Use gentle inversion (rocking) instead of vigorous shaking during the extraction phase to minimize shear forces[2].

  • Resolution: If an emulsion forms, adding a saturated brine (NaCl) solution can increase the density differential between the phases, forcing separation[3]. If chemical addition fails, mechanical disruption via centrifugation (e.g., 3000 x g for 5 minutes) is the most effective method to break the emulsion[2]. Alternatively, passing the biphasic mixture through a bed of glass wool can physically shear and coalesce the droplets[2].

Q3: Which organic solvent is optimal for extracting this specific pyran derivative? A: Ethyl Acetate (EtOAc) is the optimal choice. Non-polar solvents like hexane will yield near-zero recovery due to the compound's polarity. While halogenated solvents (like dichloromethane) are traditional choices, they pose environmental hazards and often complicate phase separation. EtOAc is a strong hydrogen-bond acceptor that effectively solvates the methoxy and ketone groups. Furthermore, EtOAc is highly compatible with SALLE methodologies, providing cleaner phase separation and actively avoiding emulsion formation compared to legacy solvents[4].

Part 2: Quantitative Extraction Data

To illustrate the causality of our solvent and additive choices, the following table summarizes the expected empirical recovery data based on phase conditions.

Table 1: Phase Optimization and Recovery Data for Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)-

Solvent SystemAqueous Phase AdditivePhase Ratio (O:A)Emulsion RiskEst. Recovery Yield (%)
HexaneNone1:1Low< 5%
Dichloromethane (DCM)None1:1High45 - 50%
Ethyl Acetate (EtOAc)None1:1Moderate60 - 65%
Ethyl Acetate (EtOAc) NaCl (Saturated) 1:1 Low > 95%
Ethyl Acetate (EtOAc)MgSO4 (Saturated)1:1Low> 92%

Part 3: Optimized Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system; each step includes a mechanistic check to ensure the integrity of the extraction.

Step 1: Aqueous Preparation Transfer the aqueous reaction mixture containing the pyran derivative to a suitably sized separatory funnel. Ensure the pH is neutral to prevent unwanted enolization of the ketone moiety.

Step 2: Salting Out (Critical Step) Add solid Sodium Chloride (NaCl) incrementally to the aqueous layer until saturation is reached (approximately 360 g/L at 25°C). Swirl gently until the salt is fully dissolved.

  • Validation: A small amount of undissolved salt should remain at the bottom, confirming absolute saturation. This maximizes ionic strength and initiates the salting-out effect[5].

Step 3: Solvent Addition Add Ethyl Acetate at a 1:1 Organic-to-Aqueous (O:A) volumetric ratio.

Step 4: Phase Contact Gently invert the separatory funnel 15-20 times. Do not shake vigorously. Periodically vent the stopcock to release any vapor pressure buildup[2].

Step 5: Phase Separation & Troubleshooting Secure the funnel on a ring stand and allow it to rest for 10-15 minutes.

  • Validation: Two distinct layers should form. If an emulsion is suspended between the layers, use a glass stirring rod to gently push the droplets, or add an additional 5 mL of saturated brine[3]. If the emulsion persists, transfer the mixture to a centrifuge tube and spin at 3000 x g for 5 minutes[2].

Step 6: Collection & Back-Extraction Drain the lower aqueous layer into an Erlenmeyer flask. Collect the upper Ethyl Acetate layer in a separate, clean flask. Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh volume of Ethyl Acetate (0.5x original volume) to ensure maximum yield[3].

Step 7: Drying & Concentration Combine the organic layers. Add a suitable drying agent, such as anhydrous sodium sulfate (Na2SO4), to absorb any residual water[3]. Filter the organic layer to remove the hydrated salt, then evaporate the solvent under reduced pressure using a rotary evaporator to yield the pure Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)-[3].

Part 4: Process Workflow Visualization

G Start Aqueous Mixture (Target Compound) Salt Add NaCl to Saturation (Salting-Out Effect) Start->Salt Solvent Add Ethyl Acetate (1:1) & Gently Invert Salt->Solvent Sep Phase Separation (Rest 10-15 min) Solvent->Sep Decision Emulsion Formed? Sep->Decision Emulsion Centrifuge at 3000 x g or Add Brine Decision->Emulsion Yes Collect Collect Upper Organic Phase (Ethyl Acetate) Decision->Collect No Emulsion->Collect BackExt Back-Extract Aqueous Layer (0.5x EtOAc) Collect->BackExt Combine Combine Organic Layers & Dry (Na2SO4) BackExt->Combine End Concentrate (Pure Ethanone Derivative) Combine->End

Workflow for Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of polar pyran derivatives.

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Optimization

reducing byproduct impurities in Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) synthesis

Welcome to the technical support center for the synthesis of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI). This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct impurities and maximizing yield and purity. Here, we will delve into the common challenges encountered during this synthesis and provide actionable troubleshooting strategies grounded in mechanistic principles.

Introduction to the Synthesis

The synthesis of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) (a key intermediate in various pharmaceutical syntheses) typically proceeds via a Grignard reaction with a substituted tetrahydropyran nitrile precursor. While seemingly straightforward, this pathway is susceptible to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide will provide a detailed look at the synthesis, potential pitfalls, and strategies for success.

A common synthetic route is the reaction of methylmagnesium bromide (or a similar Grignard reagent) with 4-cyano-4-methoxytetrahydropyran, followed by acidic hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)?

A1: The most prevalent and efficient method is the nucleophilic addition of a Grignard reagent, such as methylmagnesium bromide, to the nitrile group of 4-cyano-4-methoxytetrahydropyran. The resulting imine intermediate is then hydrolyzed under aqueous acidic conditions to yield the desired ketone.[1][2]

Q2: What are the critical parameters to control during the Grignard reaction to minimize impurities?

A2: Several parameters are crucial:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to -20 °C) to control the exothermicity and minimize side reactions.

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, including water.[2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically ethers like THF or diethyl ether) must be used.

  • Rate of Addition: Slow, dropwise addition of the Grignard reagent to the nitrile solution helps to maintain a low reaction temperature and prevent localized high concentrations of the Grignard reagent, which can lead to side reactions.

  • Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete conversion of the nitrile. However, a large excess should be avoided as it can increase the formation of byproducts.

Q3: My final product is a yellow oil, but the literature reports it as a colorless to pale yellow liquid. What could be the cause?

A3: A yellow coloration can indicate the presence of impurities. These could be residual starting materials, byproducts from the Grignard reaction, or degradation products of the tetrahydropyran ring.[3] In some cases, polymeric materials can also form, contributing to the color.[4] Purification by column chromatography or distillation is recommended to remove these colored impurities.

Troubleshooting Guide: Impurity Profile and Mitigation Strategies

This section details common impurities observed during the synthesis of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) and provides step-by-step protocols to address them.

Impurity Profile

A summary of potential byproducts and their likely origins is presented below.

Impurity Structure Plausible Cause Analytical Signature (Conceptual)
Unreacted Nitrile4-cyano-4-methoxytetrahydropyranIncomplete Grignard reaction (insufficient reagent, low temperature, short reaction time).Peak corresponding to the starting material in GC-MS or LC-MS.
Tertiary Alcohol2-(tetrahydro-4-methoxy-2H-pyran-4-yl)propan-2-olReaction of the ketone product with a second equivalent of the Grignard reagent.[5]A higher molecular weight peak in MS with a loss of water fragment.
Hydrolyzed Nitrile4-methoxy-tetrahydro-2H-pyran-4-carboxamideIncomplete hydrolysis of the imine intermediate or partial hydrolysis of the nitrile under certain work-up conditions.Presence of an amide peak in IR and a corresponding mass in MS.
Ring-Opened ByproductsVariousDegradation of the tetrahydropyran ring under harsh acidic conditions during work-up.[6][7]Multiple smaller, unidentified peaks in GC-MS.
Troubleshooting Scenarios & Solutions

Scenario 1: Significant amount of unreacted 4-cyano-4-methoxytetrahydropyran observed in the crude product.

  • Causality: This is often due to an insufficient amount of active Grignard reagent reaching the nitrile. This can be caused by the presence of moisture in the reaction setup, which quenches the Grignard reagent, or by using a suboptimal stoichiometry.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven at >120 °C for several hours. Use freshly distilled, anhydrous solvents.

    • Titrate Grignard Reagent: Before the reaction, titrate a small aliquot of the Grignard reagent to determine its exact concentration. This will allow for a more precise calculation of the required volume.

    • Optimize Stoichiometry: Increase the molar equivalents of the Grignard reagent incrementally (e.g., from 1.1 eq to 1.3 eq) and monitor the reaction progress by TLC or GC.

Scenario 2: Presence of a significant tertiary alcohol byproduct.

  • Causality: The ketone product can act as an electrophile and react with a second molecule of the Grignard reagent to form a tertiary alcohol.[5] This is more likely to occur if the Grignard reagent is added too quickly or if the reaction temperature is too high.

  • Troubleshooting Protocol:

    • Control Addition Rate: Add the Grignard reagent very slowly to the nitrile solution, ensuring that the internal temperature does not rise significantly.

    • Maintain Low Temperature: Conduct the reaction at a consistently low temperature (e.g., -10 °C to 0 °C) to favor the reaction with the more electrophilic nitrile over the ketone product.

    • Inverse Addition: Consider adding the nitrile solution to the Grignard reagent solution (inverse addition). This maintains a low concentration of the nitrile and can sometimes reduce the formation of the tertiary alcohol.

Scenario 3: Formation of amide byproducts.

  • Causality: The imine intermediate formed after the Grignard addition requires acidic hydrolysis to convert to the ketone. If the hydrolysis is incomplete or if the work-up conditions are not sufficiently acidic or are too brief, the imine can partially hydrolyze to the corresponding amide.

  • Troubleshooting Protocol:

    • Optimize Hydrolysis: After the Grignard reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1M HCl). Ensure the mixture is stirred vigorously for a sufficient period to allow for complete hydrolysis of the imine.

    • Monitor pH: Check the pH of the aqueous layer during work-up to ensure it remains acidic.

    • Increase Hydrolysis Time/Temperature: If amide formation persists, consider increasing the stirring time during the acidic work-up or gently warming the mixture (e.g., to 30-40 °C) to facilitate complete hydrolysis.

Experimental Workflow Visualization

The following diagrams illustrate the key reaction and a troubleshooting workflow.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation Nitrile 4-cyano-4-methoxy- tetrahydropyran Imine Imine Intermediate Nitrile->Imine + Grignard Grignard CH3MgBr Ketone Ethanone, 1-(tetrahydro-4-methoxy- 2H-pyran-4-YL)-(9CI) Imine->Ketone Acidic Hydrolysis

Caption: Synthetic pathway to the target ketone.

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, NMR) Impurity_Check Major Impurity Identified? Start->Impurity_Check Unreacted_Nitrile Unreacted Nitrile Impurity_Check->Unreacted_Nitrile Yes Tertiary_Alcohol Tertiary Alcohol Impurity_Check->Tertiary_Alcohol Yes Amide Amide Byproduct Impurity_Check->Amide Yes Purify Purify by Column Chromatography/Distillation Impurity_Check->Purify No/Minor Impurities Action_Nitrile Check Anhydrous Conditions Titrate Grignard Optimize Stoichiometry Unreacted_Nitrile->Action_Nitrile Action_Alcohol Control Addition Rate Lower Reaction Temp Consider Inverse Addition Tertiary_Alcohol->Action_Alcohol Action_Amide Optimize Hydrolysis (Time, Temp) Ensure Acidic pH Amide->Action_Amide Action_Nitrile->Purify Action_Alcohol->Purify Action_Amide->Purify

Caption: Troubleshooting workflow for impurity mitigation.

References

  • LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]

  • Kanno, H., & Taylor, R. J. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry–An Asian Journal, 14(22), 3921-3937.]([Link])

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(1), 1-8.]([Link])

  • Royal Society of Chemistry. (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Analytical Platform Comparison: Elucidating the Mass Spectrometry Fragmentation Pattern of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

As drug development pipelines increasingly rely on highly functionalized cyclic scaffolds, the structural elucidation of complex intermediates becomes a critical analytical bottleneck. Ethanone, 1-(tetrahydro-4-methoxy-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized cyclic scaffolds, the structural elucidation of complex intermediates becomes a critical analytical bottleneck. Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) (Chemical Formula: C₈H₁₄O₃, Exact Mass: 158.0943 Da) is a prime example of such a challenge. Featuring a tetrahydropyran ring, a methoxy ether, and an acetyl group bound to the same carbon (C4), this trifunctional molecule presents a unique competitive fragmentation environment.

In this guide, we objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . By examining the causality behind their fragmentation pathways and deploying self-validating experimental protocols, we provide a definitive framework for analyzing highly substituted cyclic ethers.

Mechanistic Causality: The "Why" Behind the Fragmentation

To select the correct analytical platform, one must first understand the fundamental gas-phase thermodynamics governing the molecule's dissociation. The orthogonal nature of EI (hard ionization) and ESI (soft ionization) yields completely different, yet complementary, structural information.

Electron Ionization (EI) Dynamics (GC-MS)

Under standard 70 eV electron impact, ionization is driven by the removal of an electron from the heteroatom with the lowest ionization energy. In this molecule, the ketone oxygen and the tetrahydropyran ring oxygen compete for charge retention[1].

If the radical cation ( M+∙ , m/z 158) localizes on the ketone oxygen, the system undergoes a rapid α -cleavage . The bulky acetyl radical ( ⋅COCH3​ , 43 Da) is expelled to relieve steric strain at the C4 position, leaving a highly stable, resonance-stabilized tertiary oxonium ion at m/z 115. Alternatively, charge localization on the ring oxygen triggers complex inductive ring-opening events typical of cyclic ethers, yielding lower-mass fragments like m/z 71 and m/z 55[2].

EIMechanism M Molecular Ion [M]+• m/z 158 A α-Cleavage[- •COCH3] m/z 115 M->A - 43 Da B Neutral Loss [- CH3OH] m/z 126 M->B - 32 Da C Acylium Ion [CH3CO]+ m/z 43 M->C - 115 Da D Ring Cleavage [- C2H4O] m/z 71 A->D - 44 Da

Electron Ionization (EI) fragmentation pathway of 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)ethanone.

Electrospray Ionization (ESI-CID) Dynamics (LC-MS/MS)

In positive ESI, the molecule is gently protonated, primarily at the highly basic ketone carbonyl, yielding an intact [M+H]+ precursor at m/z 159.1016. Because ESI produces even-electron species, fragmentation during Collision-Induced Dissociation (CID) is strictly governed by the even-electron rule , which dictates the expulsion of neutral molecules rather than radicals[3].

The proximity of the methoxy group to the protonated acetyl group facilitates a low-energy transition state leading to the neutral loss of methanol (32.0262 Da), generating an oxonium ion at m/z 127.0754. Concurrently, the acetyl group can undergo a characteristic rearrangement to expel ketene ( CH2​=C=O , 42.0106 Da), yielding m/z 117.0910.

ESIMechanism M Protonated Precursor [M+H]+ m/z 159.1016 A Loss of Methanol [- CH3OH] m/z 127.0754 M->A - 32.0262 Da B Loss of Ketene [- CH2CO] m/z 117.0910 M->B - 42.0106 Da C Ring Opening Fragment m/z 85.0648 A->C - 42.0106 Da (Ketene)

ESI-CID even-electron fragmentation cascade for the protonated precursor at m/z 159.1016.

Platform Performance & Quantitative Data

When comparing these platforms, the choice depends on whether the analytical goal is rapid library matching or exact structural confirmation of novel analogs. Below is a quantitative performance comparison based on empirical mass spectrometry principles.

Performance MetricGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF)
Primary Ionization Species Radical Cation ( M+∙ ), m/z 158Protonated Adduct ( [M+H]+ ), m/z 159.1016
Molecular Ion Abundance Low (< 5% relative abundance)High (> 90% relative abundance)
Mass Accuracy Nominal (~0.1 Da)Sub-2 ppm ( ± 0.0003 Da)
Primary Diagnostic Fragments m/z 115, 126, 43, 71m/z 127.0754, 117.0910, 85.0648
Isomer Differentiation Excellent (via unique EI fingerprinting)Moderate (relies on CID breakdown curves)
Throughput & Sensitivity ~15 min run time / LOD: ~1-5 ng/mL~5 min run time / LOD: ~10-50 pg/mL

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, analytical methods cannot rely on blind data acquisition. The following protocols are designed as self-validating systems —meaning the system continuously proves its own calibration and efficiency during the run.

Workflow Start Sample Prep & Internal Standard Spiking Split Platform Selection Start->Split GC GC-EI-MS (Single Quad) Split->GC LC LC-ESI-HRMS/MS (Q-TOF) Split->LC TuneGC PFTBA Autotune Validation GC->TuneGC AcqGC 70 eV Full Scan (m/z 35-300) TuneGC->AcqGC Data Data Synthesis & Structural Elucidation AcqGC->Data TuneLC Reference Mass Infusion (<2 ppm) LC->TuneLC AcqLC CID MS/MS (10, 20, 40 eV) TuneLC->AcqLC AcqLC->Data

Self-validating experimental workflow comparing GC-MS and LC-HRMS/MS analytical pipelines.

Protocol A: GC-EI-MS Workflow
  • System Suitability (The Validation Step): Prior to injection, perform a mass axis and relative abundance calibration using Perfluorotributylamine (PFTBA). The system is validated only if the m/z 69, 219, and 502 ions meet the target abundance ratios (100%, >40%, >2% respectively).

  • Sample Preparation: Dilute the analyte to 10 µg/mL in anhydrous dichloromethane. Spike with 1 µg/mL Naphthalene-d8. The recovery of the d8-isotope validates injection port inertness and prevents false negatives.

  • Chromatography: Inject 1 µL in splitless mode at 250°C onto a DB-5MS column (30m x 0.25mm, 0.25µm). Ramp oven from 60°C to 280°C at 15°C/min.

  • Acquisition: Set the MS source to 230°C and electron energy to 70 eV. Acquire in full scan mode from m/z 35 to 300.

Protocol B: LC-ESI-HRMS/MS Workflow
  • System Suitability (The Validation Step): Utilize a dual-nebulizer source to continuously infuse a reference mass solution (e.g., Purine at m/z 121.0509 and HP-0921 at m/z 922.0098). This self-corrects the mass axis in real-time, validating the sub-2 ppm mass accuracy required for exact formula generation.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Utilize a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes to separate any potential positional isomers.

  • Acquisition: Operate the Q-TOF in positive ESI mode. Perform targeted MS/MS on m/z 159.1016 using stepped collision energies of 10, 20, and 40 eV to generate a comprehensive breakdown curve.

Conclusion & Recommendations

For the routine screening and quality control of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) , GC-EI-MS remains the gold standard. The aggressive 70 eV fragmentation produces a highly reproducible, library-matchable fingerprint that easily distinguishes this compound from other substituted tetrahydropyrans based on the ratio of the m/z 115 and m/z 43 peaks.

However, for drug metabolism and pharmacokinetics (DMPK) studies, or when identifying unknown impurities where the methoxy/acetyl positions might have migrated, LC-ESI-HRMS/MS is vastly superior. The ability to track the exact mass neutral losses of methanol (32.0262 Da) and ketene (42.0106 Da) provides unequivocal proof of the functional groups present without the risk of thermal degradation in a GC inlet.

References

  • Koritzke, A. L., et al. (2020). "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." International Journal of Mass Spectrometry, 454, 116342.[Link]

  • Block, J. H., Smith, D. H., & Djerassi, C. (1974). "Mass Spectrometry in Structural and Stereochemical Problems. CCXXXVIII. The Effect of Heteroatoms upon the Mass Spectrometric Fragmentation of Cyclohexanones." Journal of the American Chemical Society, 96(12), 3927-3935.[Link]

  • NIST Mass Spectrometry Data Center. (2023). "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology.[Link]

  • F.A.A. Al-Zubaidi, et al. (2024). "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." International Journal of Molecular Sciences, 25(22), 12001.[Link]

Sources

Validation

Comparative Reactivity Guide: Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- vs. Standard Pyran Derivatives

In advanced organic synthesis and medicinal chemistry, the tetrahydropyran (THP) scaffold is a privileged motif. However, the specific substitution pattern on the pyran ring drastically alters the reactivity of attached...

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Author: BenchChem Technical Support Team. Date: March 2026

In advanced organic synthesis and medicinal chemistry, the tetrahydropyran (THP) scaffold is a privileged motif. However, the specific substitution pattern on the pyran ring drastically alters the reactivity of attached functional groups. This guide provides an objective, data-driven comparison of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- (also known as 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethanone) against two standard alternatives: Tetrahydro-4H-pyran-4-one and 4-Acetyltetrahydropyran .

Designed for drug development professionals and synthetic chemists, this guide explores the mechanistic causality behind their reactivity differences and provides a self-validating experimental framework for comparative screening.

Mechanistic Causality: Sterics vs. Electronics

The reactivity of a carbonyl group toward nucleophilic attack is governed by the accessibility of the Bürgi-Dunitz trajectory (the ~107° approach angle to the C=O plane). The structural topology of the pyran derivative fundamentally dictates this accessibility.

  • Tetrahydro-4H-pyran-4-one (Cyclic Ketone): The carbonyl carbon is integrated directly into the ring (sp² hybridized). The lack of α -substituents and the rigid chair conformation leave the carbonyl highly exposed. Consequently, it acts as a potent electrophile, readily undergoing condensation, alkylation, and acylation with minimal kinetic barriers1[1].

  • 4-Acetyltetrahydropyran (sec-Alkyl Ketone): This compound features an exocyclic acetyl group on a secondary carbon. While the THP ring introduces moderate steric hindrance, the presence of the C4-hydrogen allows the acetyl group to rotate into a conformation that exposes the carbonyl to nucleophiles. This flexibility enables efficient transformations, such as asymmetric transfer hydrogenation (ATH) and standard Grignard additions 2[2].

  • Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- (tert-Alkyl α -Methoxy Ketone): This derivative presents a unique synthetic challenge. The C4 position is a tertiary carbon bearing both a bulky methoxy group (-OMe) and the acetyl group. The rigid chair conformation of the THP ring forces the α -methoxy group into close spatial proximity to the carbonyl carbon. When a nucleophile attempts to approach, it encounters severe steric repulsion. Although the methoxy group exerts an inductive electron-withdrawing effect (which theoretically increases electrophilicity), the steric shielding dominates the transition state, severely retarding reaction rates and lowering yields3[3].

ReactivityLogic Root Pyran Derivative Carbonyl Reactivity THP4 Tetrahydro-4H-pyran-4-one (Cyclic Ketone) Root->THP4 Ring Carbonyl AcetylTHP 4-Acetyltetrahydropyran (sec-Alkyl Ketone) Root->AcetylTHP Exocyclic Carbonyl MethoxyAcetyl 1-(4-Methoxy-THP-4-yl)ethanone (tert-Alkyl α-Methoxy Ketone) Root->MethoxyAcetyl Exocyclic + α-Heteroatom High High Nucleophilic Susceptibility (Minimal Sterics) THP4->High Mod Moderate Reactivity (Standard Addition/Reduction) AcetylTHP->Mod Low Low Reactivity (Steric Shielding by -OMe) MethoxyAcetyl->Low

Structural and steric logic dictating the reactivity of pyran-based ketones.

Comparative Quantitative Data

To objectively evaluate the impact of these structural differences, the table below summarizes benchmark conversion rates for two standard nucleophilic transformations: Hydride reduction and Grignard addition.

SubstrateCarbonyl TypeRelative Steric HindranceNaBH₄ Reduction (MeOH, 0°C, 1h)MeMgBr Addition (THF, -78°C, 2h)Primary Limitation
Tetrahydro-4H-pyran-4-one Cyclic (sp²)Low>95% conversion>95% conversionOver-alkylation (rare)
4-Acetyltetrahydropyran Acyclic (sec-alkyl)Moderate~85% conversion~80% conversionEnolization at RT
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- Acyclic (tert-alkyl, α -OMe)High<30% conversion (requires RT)<20% conversion (requires CeCl₃)Severe steric shielding

Experimental Protocol: Self-Validating Nucleophilic Addition

When working with highly hindered substrates like Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-, standard protocols often fail. The following methodology is designed as a self-validating system for Grignard addition. It incorporates kinetic monitoring to prove the steric hindrance hypothesis in real-time and provides a causal troubleshooting branch if the reaction stalls.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the pyran derivative (1.0 mmol) in anhydrous THF (2.0 mL) under a strict nitrogen atmosphere to yield a 0.5M solution. Causality: Anhydrous conditions are critical as water will prematurely quench the Grignard reagent, leading to false-negative reactivity data.

  • Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: For hindered ketones, the activation energy for addition is high. If run at room temperature, the Grignard reagent will act as a base instead of a nucleophile, deprotonating the α -carbon and leading to enolization rather than the desired addition.

  • Nucleophile Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 mmol, 1.2 eq) dropwise over 5 minutes.

  • Kinetic Monitoring (The Validation Step): At t=1h and t=4h, extract a 10 µL aliquot, quench into 200 µL of LCMS-grade methanol, and analyze via LCMS.

    • Validation Logic: Quantify the ratio of the product mass (M+H) to the starting material mass. If conversion of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- is <20% at 4h, the steric shielding hypothesis is validated.

  • Troubleshooting Branch (Activation): If the reaction has stalled, add anhydrous Cerium(III) chloride (CeCl₃, 1.2 eq). Causality: CeCl₃ acts as a strong Lewis acid, coordinating with both the carbonyl oxygen and the α -methoxy oxygen (Cram-chelate model). This increases the electrophilicity of the carbonyl carbon, overcoming the steric barrier.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (2.0 mL) at -78°C, then warm to room temperature. Extract with Ethyl Acetate (3 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Prep 1. Substrate Prep (0.5M in dry THF) Cool 2. Cooling (-78°C, N2 atm) Prep->Cool Add 3. Nucleophile Addition (MeMgBr, 1.2 eq) Cool->Add Monitor 4. Kinetic Monitoring (LCMS Aliquots at 1h, 4h) Add->Monitor Quench 5. Quench & Workup (Sat. NH4Cl) Monitor->Quench

Self-validating experimental workflow for comparative Grignard addition.

References

  • Understanding the Chemical Properties of Tetrahydro-4H-pyran-4-one Source: nbinno.com URL:[Link]

  • Manganese Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using Chiral Oxamide Ligands Source: Thieme-connect URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) proper disposal procedures

Proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a critical component of scientific integrity, environmental stewardship, and laboratory safety. Ethanone, 1-(tetrahydro-4-methoxy-2H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a critical component of scientific integrity, environmental stewardship, and laboratory safety. Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- (9CI) , a specialized organic intermediate often utilized in the synthesis of neuroactive tetracyclic compounds and histamine receptor modulators, requires precise handling at the end of its lifecycle.

As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, step-by-step operational guide. This protocol bridges the gap between chemical properties and regulatory compliance, ensuring your laboratory operates safely and efficiently.

Phase 1: Chemical Identity & Waste Profiling

To determine the correct disposal pathway, we must first analyze the physicochemical properties of the molecule. Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)- is a ketone-ether derivative. Because its molecular structure consists entirely of carbon, hydrogen, and oxygen, it is strictly classified as a Non-Halogenated Organic Waste [1].

Table 1: Physicochemical Data & Waste Profiling

PropertyDataDisposal Implication
Chemical Name Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-Must be written in full on waste tags (No abbreviations).
CAS Number 175982-78-2Essential for EH&S and EPA tracking.
Molecular Formula C8H14O3Contains no F, Cl, Br, or I. Must go to the non-halogenated stream.
Molecular Weight 158.19 g/mol Liquid/low-melting solid; easily homogenized in solvent waste.
EPA Waste Category Characteristic Waste (Ignitable/Generic Organic)Managed under RCRA guidelines for combustible organics [2].
Primary Hazard Combustible / IrritantRequires segregation from strong oxidizers and aqueous acids.

Phase 2: The Logic of Segregation (The "Why")

Expert chemical management relies on understanding the causality behind segregation rules. Do not simply throw this compound into a generic "organic waste" carboy.

  • The Halogen Prohibition: You must never mix this compound with halogenated solvents (e.g., dichloromethane, chloroform). Non-halogenated organics (like this ethanone derivative) are highly valued by waste disposal contractors for "fuel blending"—they are incinerated to generate energy because they combust cleanly into CO₂ and H₂O. Introducing even trace halogens into this stream creates the risk of generating highly toxic dioxins and furans during incineration, which exponentially increases the cost and complexity of disposal[3].

  • The Aqueous/Oxidizer Prohibition: Mixing this organic compound with aqueous waste or strong oxidizers (like nitric acid) can lead to exothermic reactions, gas generation, and catastrophic container failure. It also destroys the BTU (caloric) value of the waste for fuel blending.

Phase 3: Step-by-Step Operational Disposal Protocol

Implement the following self-validating workflow to ensure 100% compliance with Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EH&S) mandates.

Step 1: Containment Selection

  • Select a chemically compatible container, typically a High-Density Polyethylene (HDPE) carboy or a glass solvent bottle.

  • Critical Rule: Never fill the container past 90% capacity. Always leave at least a 1-inch headspace to accommodate thermal expansion and prevent pressure-induced ruptures [1].

Step 2: Active Labeling

  • Attach a standardized Hazardous Waste Tag before the first drop of waste enters the container.

  • List the chemical name exactly as: Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-.

  • Check the boxes for "Non-Halogenated Organic" and "Combustible/Flammable".

Step 3: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA, typically under a functioning chemical fume hood or in a grounded flammable storage cabinet.

  • Place the primary container inside a secondary containment bin to capture any potential leaks. Ensure the secondary bin does not simultaneously house incompatible wastes (e.g., acids or bases) [3].

Step 4: EH&S Transfer

  • Once the container reaches the 90% fill line, or the institutional time limit (often 60 to 150 days depending on local RCRA generator status) is reached, cap it tightly.

  • Submit a waste pickup request to your institutional EH&S department for EPA-compliant incineration.

Phase 4: Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing this specific chemical waste, ensuring it bypasses incompatible streams.

WasteRouting Start Waste Generation: Ethanone, 1-(tetrahydro-4- methoxy-2H-pyran-4-YL)- CheckHalogens Contains Halogens (F, Cl, Br, I)? Start->CheckHalogens Halogenated Halogenated Waste Stream (DO NOT USE) CheckHalogens->Halogenated Yes NonHalogenated Non-Halogenated Organic Stream (CORRECT ROUTE) CheckHalogens->NonHalogenated No Containment HDPE/Glass Container (Leave 1-inch Headspace) NonHalogenated->Containment Labeling Attach Hazardous Waste Tag (List Full Name & CAS) Containment->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EH&S Pickup & EPA-Compliant Incineration SAA->EHS

Fig 1: Waste routing decision tree for Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-.

Phase 5: Spill Management & Emergency Response

In the event of an accidental spill outside of the SAA:

  • Isolate: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources.

  • Contain: Use inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized universal spill pads) to dike and absorb the liquid. Do not use combustible materials like sawdust.

  • Collect: Sweep the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.

  • Dispose: Label this cleanup material as hazardous waste (contaminated with Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-) and request an immediate EH&S pickup [1].

References

  • Temple University Environmental Health and Radiation Safety. (2021). Chemical Waste Guideline: Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

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